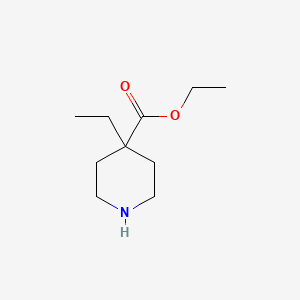

Ethyl 4-ethylpiperidine-4-carboxylate

Description

Ethyl 4-ethylpiperidine-4-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with ethyl substituents at the 4-position and an ethoxycarbonyl ester group. Piperidine derivatives are pivotal in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. These compounds are frequently explored for antibacterial, antitumor, and central nervous system applications .

Properties

CAS No. |

874440-86-5 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 |

IUPAC Name |

ethyl 4-ethylpiperidine-4-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-3-10(9(12)13-4-2)5-7-11-8-6-10/h11H,3-8H2,1-2H3 |

InChI Key |

SWRKMDVRFPAIID-UHFFFAOYSA-N |

SMILES |

CCC1(CCNCC1)C(=O)OCC |

Canonical SMILES |

CCC1(CCNCC1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Notes:

Preparation Methods

Direct Esterification of Isonipecotic Acid

Limitations and Adaptability

This method produces ethyl 4-piperidinecarboxylate, lacking the 4-ethyl group. To access the target compound, additional steps such as alkylation or Curtius rearrangement are required, as detailed in the following section.

Multi-Step Synthesis via Schmidt Rearrangement and Alkylation

Stepwise Procedure

Synthesis of 1-tert-Butyl 4-Ethyl Piperidine-1,4-Dicarboxylate

The starting material, verbenone, is oxidized using ruthenium chloride and sodium periodate in a CCl₄–ACN–H₂O solvent system to yield a carboxylic acid derivative. This acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

Schmidt Rearrangement

The tert-butyl-protected ester undergoes Schmidt rearrangement with sodium azide (NaN₃) and methanesulfonic acid (MSA), converting the carbonyl group to an isocyanate intermediate. Hydrolysis of this intermediate produces a primary amine.

$$

\text{RCOOBoc} \xrightarrow[\text{NaN₃, MSA}]{\text{Schmidt}} \text{RNCO} \xrightarrow{\text{H₂O}} \text{RNH₂}

$$

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

Side Reactions in Alkylation

Competitive over-alkylation may occur during the ethylation step, necessitating precise stoichiometric control. Using a bulky base like potassium tert-butoxide (t-BuOK) could mitigate this issue.

Solvent Selection

DMF, while effective for alkylation, poses challenges in removal due to its high boiling point (153°C). Substituting with tetrahydrofuran (THF) or dichloromethane (DCM) may improve workup efficiency.

Q & A

Basic Questions

Q. What are the key physicochemical properties of Ethyl 4-ethylpiperidine-4-carboxylate, and how do they influence experimental design?

- Answer : The compound’s molecular formula is C₉H₁₇NO₂ (Molecular weight: 171.24 g/mol) . Key properties include its liquid state at room temperature, boiling point (~217°C), and solubility in organic solvents (e.g., ethanol, ether). These properties dictate solvent selection for reactions (e.g., reflux conditions), purification via distillation, and storage requirements (e.g., inert atmosphere to prevent hydrolysis). Solubility data is critical for designing recrystallization protocols or chromatographic separations .

Q. What safety protocols are essential when handling this compound?

- Answer : Based on structurally similar piperidine derivatives, this compound likely falls under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and skin/eye irritation . Safety measures include:

- Engineering controls : Fume hoods to limit vapor exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers away from oxidizers and acids to avoid hazardous reactions .

Q. How is this compound synthesized in laboratory settings?

- Answer : A common method involves esterification of 4-ethylpiperidine-4-carboxylic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Steps include:

Refluxing the carboxylic acid with excess ethanol and catalyst at 80–100°C for 6–12 hours.

Neutralizing the mixture with NaHCO₃, followed by extraction with dichloromethane.

Purification via vacuum distillation (bp ~217°C) or column chromatography .

- Yield optimization : Excess ethanol shifts equilibrium toward ester formation, while anhydrous conditions minimize hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

- Answer : The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze piperidine ring puckering. Key steps:

Data collection : High-resolution (<1.0 Å) crystallographic data reduces thermal motion artifacts.

Puckering analysis : Cremer-Pople coordinates quantify ring distortion, with amplitude (θ) and phase angle (φ) defining chair, boat, or twist-boat conformations .

Refinement : Hydrogen atom positions are modeled using riding coordinates, with anisotropic displacement parameters for non-H atoms .

- Example : A related compound, Ethyl piperidine-4-carboxylate, adopts a chair conformation with θ = 5.6° and φ = 0°, minimizing steric strain .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Answer : A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR confirms ester and piperidine moieties (e.g., δ ~4.1 ppm for -COOCH₂CH₃, δ ~2.5 ppm for piperidine protons) .

- Mass spectrometry : ESI-MS detects molecular ion [M+H]⁺ at m/z 172.1, with fragmentation patterns verifying substituent positions .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) with UV detection at 210 nm .

Q. How does piperidine ring puckering influence the compound’s reactivity in nucleophilic acyl substitution?

- Answer : Puckering alters steric and electronic environments :

- Chair conformation : Axial ethyl groups increase steric hindrance, slowing nucleophilic attack at the ester carbonyl.

- Twist-boat conformation : Partial ring flattening reduces hindrance but may destabilize transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.